molecular formula C9H6BrNO B1282810 5-bromo-1H-indole-2-carbaldehyde CAS No. 53590-50-4

5-bromo-1H-indole-2-carbaldehyde

Cat. No. B1282810
CAS RN: 53590-50-4
M. Wt: 224.05 g/mol
InChI Key: CFABANPJKXPUFN-UHFFFAOYSA-N
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Description

The compound 5-bromo-1H-indole-2-carbaldehyde is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry and as intermediates in organic synthesis. While the provided papers do not directly discuss 5-bromo-1H-indole-2-carbaldehyde, they do provide insights into similar brominated aldehyde compounds, which can be used to infer some general characteristics of the compound .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 5-bromo-1H-indole-2-carbaldehyde can be inferred to some extent from the related compound discussed in the second paper, 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone . The indole core is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with the bromine substituent likely impacting the electronic properties of the molecule. The aldehyde functional group at the 2-position would make the compound reactive towards nucleophiles.

Chemical Reactions Analysis

While the specific chemical reactions of 5-bromo-1H-indole-2-carbaldehyde are not discussed, brominated aldehydes are generally reactive intermediates in organic synthesis. They can undergo various nucleophilic addition reactions, condensation with hydrazines or amines, and can also be used in cross-coupling reactions due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-1H-indole-2-carbaldehyde can be partially deduced from the related compound in the first paper, which discusses the photophysical properties of a brominated pyrazole derivative . The solvatochromic behavior and emission spectrum in polar solvents like DMSO suggest that 5-bromo-1H-indole-2-carbaldehyde may also exhibit solvent-dependent photophysical properties. The presence of the bromine atom and the aldehyde group would influence the compound's polarity, solubility, and reactivity.

Scientific Research Applications

Synthesis of Indole Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community . The construction of indoles as a moiety in selected alkaloids is a focus of research .
  • Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .

Preparation of Curcumin Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Indole-5-carboxaldehyde, a similar compound to “5-bromo-1H-indole-2-carbaldehyde”, is used in the preparation of curcumin derivatives as anti-proliferative and anti-inflammatory agents .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these preparations are expected to have anti-proliferative and anti-inflammatory effects .

Treatment of High Blood Pressure and Mental Disorders

  • Scientific Field: Pharmacology
  • Application Summary: Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these treatments are expected to have anti-hypertensive and anti-agitation effects .

Treatment of Various Kinds of Cancer

  • Scientific Field: Oncology
  • Application Summary: Vinblastine, an indole alkaloid, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these treatments are expected to have anti-cancer effects .

Anti-hypertensive Drug

  • Scientific Field: Pharmacology
  • Application Summary: Ajmalicine, an indole alkaloid which is present in various plants, is an anti-hypertensive drug that is utilized for the treatment of high blood pressure .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these treatments are expected to have anti-hypertensive effects .

β-Amyloid Imaging Probes

  • Scientific Field: Neurology
  • Application Summary: Indole-5-carboxaldehyde, a similar compound to “5-bromo-1H-indole-2-carbaldehyde”, is used in the stereoselective synthesis of dibenzylideneacetone derivatives as β-amyloid imaging probes .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these preparations are expected to be useful in imaging β-amyloid .

Safety And Hazards

The safety data sheet for 5-bromo-1H-indole-2-carbaldehyde indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 5-bromo-1H-indole-2-carbaldehyde are not mentioned in the available resources, the wide range of biological activities exhibited by indole derivatives suggests that they have significant potential for further exploration and development in the field of medicinal chemistry .

properties

IUPAC Name

5-bromo-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFABANPJKXPUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542866
Record name 5-Bromo-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-indole-2-carbaldehyde

CAS RN

53590-50-4
Record name 5-Bromo-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Dawange, TD Urmode, A Khan… - …, 2017 - Wiley Online Library
… Thus, 5-bromo-1H-indole-2-carbaldehyde (iic) was prepared according to the literature method from 4-bromo phenyl hydrazine hydrochloride.12 Further, compound iic was converted to …
HY Sagong, JD Rosado-Lugo, EJ Bryan… - Medicinal Chemistry …, 2022 - Springer
… 5-Bromo-1H-indole-2-carbaldehyde (55 mg, 0.25 mmol) was dissolved in ethanol (25 mL), and it was treated with ammonium acetate (193 mg, 2.50 mmol). The mixture was stirred for …
Number of citations: 6 link.springer.com
JA Spicer, KM Huttunen, CK Miller, WA Denny… - Bioorganic & medicinal …, 2012 - Elsevier
… 5-Bromo-1H-indole-2-carbaldehyde was protected as the dimethyl acetal according to a literature procedure 44 to give 19 as an orange solid (95%). H NMR (CDCl 3 ) δ 8.42 (br s, 1H), …
Number of citations: 24 www.sciencedirect.com

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